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Compound of Interest

Compound Name: 2,3-Difluorobenzoyl chloride

Cat. No.: B099610 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the crystal structures of N-(2,3-

difluorophenyl) substituted amides, offering insights into their molecular conformations and

intermolecular interactions. This information is crucial for understanding structure-activity

relationships and for the rational design of novel therapeutic agents. The inclusion of

fluorinated moieties in drug candidates can significantly influence their metabolic stability,

binding affinity, and overall pharmacological profile.

Comparative Analysis of Crystal Structures
The following tables summarize the key crystallographic data for N-(2,3-difluorophenyl)-2-

fluorobenzamide and its isomer, N-(2,4-difluorophenyl)-2-fluorobenzamide, providing a direct

comparison of their solid-state structures. Additionally, data for related chloro- and fluoro-

substituted acetanilides are presented as alternative structures to highlight the influence of the

acyl group on the crystal packing.

Table 1: Crystal Data and Structure Refinement for N-(difluorophenyl)-2-fluorobenzamides
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Parameter
N-(2,3-difluorophenyl)-2-
fluorobenzamide[1]

N-(2,4-difluorophenyl)-2-
fluorobenzamide[2]

Chemical Formula C₁₃H₈F₃NO C₁₃H₈F₃NO

Formula Weight 251.20 251.20

Temperature (K) 294(2) 294(1)

Crystal System Monoclinic Monoclinic

Space Group Pn Pn

a (Å) 4.9556(2) 5.6756(3)

b (Å) 5.6718(3) 4.9829(2)

c (Å) 19.6250(15) 19.3064(12)

β (°) 96.618(6) 91.197(5)

Volume (Å³) 547.93(6) 545.88(5)

Z 2 2

R-factor (%) 3.8 3.8

Goodness-of-fit 1.09 1.04

Table 2: Selected Torsion Angles (°) for N-(difluorophenyl)-2-fluorobenzamides
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Torsion Angle
N-(2,3-difluorophenyl)-2-
fluorobenzamide[1]

N-(2,4-difluorophenyl)-2-
fluorobenzamide[2]

Amide plane to 2,3-

difluorophenyl ring
23.17(18) -

Amide plane to 2,4-

difluorophenyl ring
- 23.04(18)

Amide plane to 2-fluorobenzoyl

ring
23.44(17) 23.69(17)

Interplanar angle between

aromatic rings
0.5(2) 0.7(2)

Table 3: Crystal Data for Alternative Substituted Acetanilide Structures

Parameter
2-Chloro-N-(4-
fluorophenyl)acetamide[3]

N-(3-Chloro-4-
fluorophenyl)acetamide[4]

Chemical Formula C₈H₇ClFNO C₈H₇ClFNO

Formula Weight 187.60 187.60

Temperature (K) 293(2) 100

Crystal System Monoclinic Monoclinic

Space Group P2₁/c P2₁/n

a (Å) 4.7410(9) 7.6776(4)

b (Å) 20.062(4) 12.7671(7)

c (Å) 8.9860(18) 9.8130(4)

β (°) 99.60(3) 124.432(3)

Volume (Å³) 842.7(3) 793.35(7)

Z 4 4

R-factor (%) 4.6 4.7
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Experimental Protocols
The methodologies employed for the synthesis and crystallographic analysis of the primary

compounds are detailed below.

Synthesis of N-(2,3-difluorophenyl)-2-fluorobenzamide
N-(2,3-difluorophenyl)-2-fluorobenzamide was synthesized via the condensation reaction of 2-

fluorobenzoyl chloride with 2,3-difluoroaniline.[1][5] The reaction is carried out using standard

synthetic procedures, resulting in a high yield (88%) of the desired amide.[1]

Single-Crystal X-ray Diffraction Analysis
Single crystals suitable for X-ray diffraction were grown from solution. Data for N-(2,3-

difluorophenyl)-2-fluorobenzamide were collected on an Oxford Diffraction Xcalibur Sapphire 3

diffractometer at 294 K.[1] The structure was solved and refined using the SHELXS and

SHELXL programs.

Structural Insights and Comparison
The crystal structure of N-(2,3-difluorophenyl)-2-fluorobenzamide reveals that the two aromatic

rings are nearly co-planar, with an interplanar angle of just 0.5(2)°.[1] However, the central

amide group is twisted out of the plane of both aromatic rings by approximately 23°.[1] This

conformation is influenced by the formation of one-dimensional amide-to-amide hydrogen

bonds along the a-axis.[1]

A comparison with its isomer, N-(2,4-difluorophenyl)-2-fluorobenzamide, shows remarkable

structural similarity.[2] It also crystallizes in the monoclinic Pn space group with very similar unit

cell dimensions.[2] The interplanar angle between the aromatic rings is 0.7(2)°, and the amide

group is twisted by approximately 23° and 23.7° with respect to the aromatic rings.[2] The

primary intermolecular interaction is also a one-dimensional amide-to-amide hydrogen bond.[2]

The acetanilide derivatives, while belonging to the broader class of substituted amides, exhibit

different packing arrangements due to the smaller acyl group and different substitution patterns

on the aniline ring. For instance, in 2-chloro-N-(4-fluorophenyl)acetamide, molecules are linked

by intermolecular N—H···O hydrogen bonds, forming infinite chains.[3]
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Workflow for Crystal Structure Analysis
The following diagram illustrates the general workflow from the synthesis of N-(2,3-

difluorophenyl) substituted amides to their comprehensive structural analysis and comparison.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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